molecular formula C27H36N4O7S B7840288 Cbz-D-Arg(Pbf)-OH

Cbz-D-Arg(Pbf)-OH

Cat. No.: B7840288
M. Wt: 560.7 g/mol
InChI Key: YBLFBAMLWBGRMI-OAQYLSRUSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Cbz-D-Arg(Pbf)-OH, also known as N-Cbz-D-arginine(Pbf)-OH, is a derivative of the amino acid arginine. It is commonly used in peptide synthesis as a protected form of arginine. The compound features a carbobenzyloxy (Cbz) group protecting the amino group and a pentamethyl-dihydrobenzofuran-5-sulfonyl (Pbf) group protecting the guanidino group of arginine. These protecting groups are crucial in preventing unwanted side reactions during peptide synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Cbz-D-Arg(Pbf)-OH typically involves the protection of the amino and guanidino groups of arginine. The process begins with the protection of the amino group using the carbobenzyloxy (Cbz) group. This is achieved by reacting arginine with benzyl chloroformate in the presence of a base such as sodium hydroxide. The guanidino group is then protected using the pentamethyl-dihydrobenzofuran-5-sulfonyl (Pbf) group, which is introduced by reacting the intermediate with Pbf chloride in the presence of a base like triethylamine .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers and large-scale reactors to ensure high yield and purity. The reaction conditions are optimized to minimize side reactions and maximize the efficiency of the protection steps.

Chemical Reactions Analysis

Types of Reactions

Cbz-D-Arg(Pbf)-OH undergoes several types of chemical reactions, including:

    Deprotection Reactions: The removal of protecting groups is a crucial step in peptide synthesis.

    Coupling Reactions: The compound can participate in peptide coupling reactions, where it reacts with other amino acids or peptide fragments to form longer peptide chains.

Common Reagents and Conditions

    Hydrogenation: Pd/C in methanol or ethanol under hydrogen gas.

    Deprotection: TFA with scavengers like TIPS or water.

    Coupling: DCC and HOBt in solvents like dimethylformamide (DMF) or dichloromethane (DCM).

Major Products

The major products formed from these reactions include deprotected arginine derivatives and peptide chains with arginine residues.

Mechanism of Action

The mechanism of action of Cbz-D-Arg(Pbf)-OH primarily involves its role as a protected amino acid in peptide synthesis. The protecting groups prevent unwanted side reactions during the synthesis process, ensuring the correct sequence and structure of the peptide. The Cbz group protects the amino group from nucleophilic attack, while the Pbf group protects the guanidino group from electrophilic attack .

Comparison with Similar Compounds

Cbz-D-Arg(Pbf)-OH can be compared with other protected arginine derivatives, such as:

    Fmoc-D-Arg(Pbf)-OH: This compound uses the fluorenylmethyloxycarbonyl (Fmoc) group for amino protection instead of the Cbz group.

    Boc-D-Arg(Pbf)-OH: This derivative uses the t-butyloxycarbonyl (Boc) group for amino protection.

Uniqueness

This compound is unique in its combination of Cbz and Pbf protecting groups, which provide robust protection during peptide synthesis. The choice of protecting groups can influence the overall yield, purity, and efficiency of the synthesis process .

Properties

IUPAC Name

(2R)-5-[[amino-[(2,2,4,6,7-pentamethyl-3H-1-benzofuran-5-yl)sulfonylamino]methylidene]amino]-2-(phenylmethoxycarbonylamino)pentanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H36N4O7S/c1-16-17(2)23(18(3)20-14-27(4,5)38-22(16)20)39(35,36)31-25(28)29-13-9-12-21(24(32)33)30-26(34)37-15-19-10-7-6-8-11-19/h6-8,10-11,21H,9,12-15H2,1-5H3,(H,30,34)(H,32,33)(H3,28,29,31)/t21-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YBLFBAMLWBGRMI-OAQYLSRUSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=C(C2=C1OC(C2)(C)C)C)S(=O)(=O)NC(=NCCCC(C(=O)O)NC(=O)OCC3=CC=CC=C3)N)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C(=C(C2=C1OC(C2)(C)C)C)S(=O)(=O)NC(=NCCC[C@H](C(=O)O)NC(=O)OCC3=CC=CC=C3)N)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H36N4O7S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

560.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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